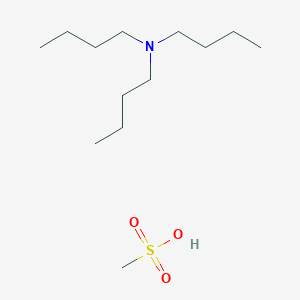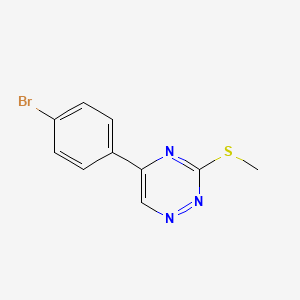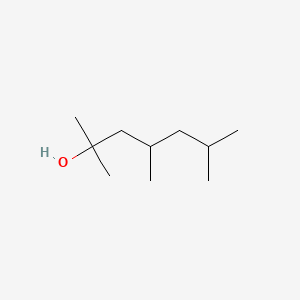
2,4,6-Trimethylheptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to a heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylheptan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 2-heptanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone, 2,4,6-trimethylheptan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,4,6-trimethylheptan-2-one, using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding alkane, 2,4,6-trimethylheptane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2,4,6-Trimethylheptan-2-one.
Reduction: 2,4,6-Trimethylheptane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,4,6-Trimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylheptan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and cellular membranes, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and membrane fluidity.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylheptan-2-ol can be compared with other similar compounds, such as:
2,4,6-Trimethylheptane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
2,4,6-Trimethylheptan-2-one: The corresponding ketone, which differs by the presence of a carbonyl group instead of a hydroxyl group.
2,4,6-Trimethylheptanoic acid: An acid derivative with a carboxyl group.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical and physical properties. The presence of the hydroxyl group in this compound makes it more reactive in certain chemical reactions and provides unique solubility and polarity characteristics.
Propriétés
Numéro CAS |
66256-47-1 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,4,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-9(3)7-10(4,5)11/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
VUZHXHGZVRACMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


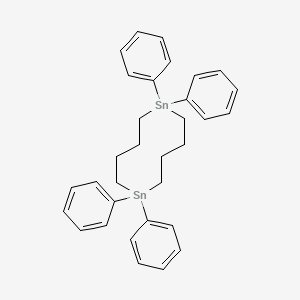
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
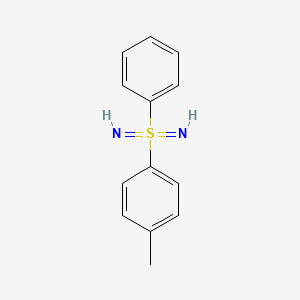
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
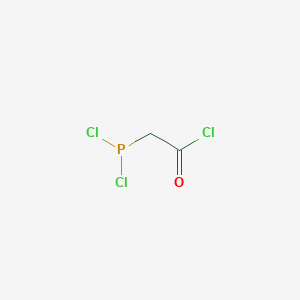
![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
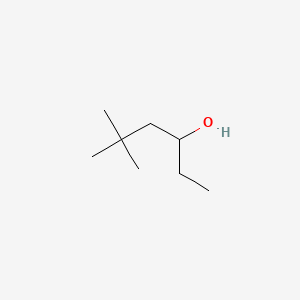

![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

